[(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
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Overview
Description
[(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both methoxy and methyl groups, contributing to its distinct chemical properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, [(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it valuable for various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process:
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Step 1: Formation of the Intermediate
Reactants: 2-Methoxy-5-methylaniline and ethyl chloroacetate.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Reaction: The nucleophilic substitution of the ethyl chloroacetate by 2-methoxy-5-methylaniline forms the intermediate 2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl acetate.
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Step 2: Esterification
Reactants: The intermediate from Step 1 and 3-methoxyphenylacetic acid.
Conditions: The reaction is typically performed under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction: The esterification reaction between the intermediate and 3-methoxyphenylacetic acid yields the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Mechanism of Action
The mechanism of action of [(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- 2-[(2-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- 2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
Uniqueness
[(2-methoxy-5-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to the presence of both methoxy and methyl groups on the phenyl rings. This structural feature influences its reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-7-8-17(24-3)16(9-13)20-18(21)12-25-19(22)11-14-5-4-6-15(10-14)23-2/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAFEQXJHWHPGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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